molecular formula C18H20N2O3 B2931799 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421450-07-8

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2931799
CAS RN: 1421450-07-8
M. Wt: 312.369
InChI Key: NOJYDGTYUOVVHT-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Research has explored various synthesis methods for compounds structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. These methods include the preparation of enamides from ketones, highlighting the utility of these compounds in creating chiral amines and demonstrating their potential in medicinal chemistry and pharmaceutical applications (Hang Zhao et al., 2011).

Antineoplastic and Antimonoamineoxidase Properties

Significant research has been conducted on the antineoplastic and antimonoamineoxidase properties of new benzo[H]quinazoline derivatives, indicating the therapeutic potential of these compounds in cancer treatment and their effects on monoamine oxidase, which could have implications for treating neurological disorders (A. Markosyan et al., 2010).

Chemical Reactions and Biological Activities

Studies have also focused on the chemical reactions of related compounds and their biological activities. For instance, the synthesis of Azaphenanthrene derivatives by condensation demonstrates the chemical versatility of these compounds and their potential applications in creating novel therapeutic agents (N. Kozlov et al., 2002). Furthermore, the exploration of N-substituted amino alcohols for vasodilating activity and β-blocking activity in cardiovascular research highlights the potential of these compounds in developing new treatments for cardiovascular diseases (A. Miyake et al., 1983).

Pharmaceutical and Medicinal Chemistry

The research extends into pharmaceutical and medicinal chemistry, where the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes reveals the complex chemistry involved in developing pharmacologically active compounds. These studies underline the role of these compounds in synthesizing diverse therapeutic agents with potential applications in treating various diseases (A. Bacchi et al., 2005).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-10-4-7-15(17(20)22)16(21)19-12-18(23)9-8-13-5-2-3-6-14(13)11-18/h2-7,10,23H,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJYDGTYUOVVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.